![molecular formula C17H19ClN2O B128645 (S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine CAS No. 201594-84-5](/img/structure/B128645.png)
(S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine
Overview
Description
“(S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine” is an organic compound with the molecular formula C17H19ClN2O . It is a yellow to brown sticky oil to semi-solid substance .
Molecular Structure Analysis
The molecular weight of “(S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine” is 302.8 . The InChI code for this compound is 1S/C17H19ClN2O/c18-14-6-4-13(5-7-14)17(16-3-1-2-10-20-16)21-15-8-11-19-12-9-15/h1-7,10,15,17,19H,8-9,11-12H2/t17-/m0/s1 .
Physical And Chemical Properties Analysis
“(S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine” is a yellow to brown sticky oil to semi-solid substance . It should be stored in a dark place, under an inert atmosphere, at room temperature .
Scientific Research Applications
Agricultural Chemistry
There’s potential for this compound to be used in the development of new pesticides or herbicides, given its chemical structure and biological activity.
Each of these applications requires a detailed understanding of the compound’s chemical and physical properties, as well as its behavior in different environments and systems. The research into “(S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine” is ongoing, and its full potential is yet to be discovered. The information provided here is based on the structural analogies and potential activities inferred from similar compounds .
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305 (IF IN EYES), P338 (Remove contact lenses if present and easy to do – continue rinsing), and P351 (Rinse cautiously with water for several minutes) .
properties
IUPAC Name |
2-[(S)-(4-chlorophenyl)-piperidin-4-yloxymethyl]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O/c18-14-6-4-13(5-7-14)17(16-3-1-2-10-20-16)21-15-8-11-19-12-9-15/h1-7,10,15,17,19H,8-9,11-12H2/t17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTZYADIPHOGUDN-KRWDZBQOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC(C2=CC=C(C=C2)Cl)C3=CC=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNCCC1O[C@@H](C2=CC=C(C=C2)Cl)C3=CC=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70447428 | |
Record name | 2-{(S)-(4-Chlorophenyl)[(piperidin-4-yl)oxy]methyl}pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70447428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine | |
CAS RN |
201594-84-5 | |
Record name | 2-{(S)-(4-Chlorophenyl)[(piperidin-4-yl)oxy]methyl}pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70447428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the improved preparation method for Bepotastine Besilate described in the research?
A1: The research paper focuses on enhancing the synthesis of Bepotastine Besilate, a second-generation antihistamine drug. The improved method centers around optimizing the preparation of (S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, a crucial intermediate in the overall synthesis []. This optimized method leads to a significant increase in yield, reduces the overall production time, and ensures the final product's purity, safety, and stability []. These factors are critical for cost-effectiveness and large-scale pharmaceutical production.
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